molecular formula C12H21NO5 B6227321 tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate CAS No. 155089-06-8

tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate

Cat. No.: B6227321
CAS No.: 155089-06-8
M. Wt: 259.3
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is a synthetic building block of value in organic chemistry and drug discovery research. This compound features a reactive 2-oxoethyl (aldehyde) group attached to a nitrogen atom that is doubly protected by two tert-butoxycarbonyl (Boc) groups. The Boc group is a widely used, acid-labile protecting group that stabilizes amines during synthetic sequences and can be selectively removed under mild acidic conditions without affecting other sensitive functional groups . Common deprotection methods involve the use of acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane or methanol . The presence of the aldehyde moiety provides a handle for further chemical transformations, making this reagent particularly useful for the synthesis of more complex molecules, potentially including peptide mimetics and other biologically active compounds. Handling and Safety: Based on the properties of similar Boc-protected compounds, this material is expected to require careful handling. It may be harmful if swallowed, cause skin irritation, or cause serious eye damage . Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection. The product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for household use. Storage: It is recommended to store this compound in a sealed container under an inert atmosphere at low temperatures (e.g., -20°C) to ensure long-term stability .

Properties

CAS No.

155089-06-8

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Boc Protection

The primary amine (e.g., 2-oxoethylamine) undergoes protection with di-tert-butyl dicarbonate (Boc₂O) in a two-step process:

  • Initial Protection : The amine reacts with Boc₂O in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine, TEA) to form mono-Boc-protected 2-oxoethylamine.

  • Second Protection : The intermediate is treated with excess Boc₂O in tetrahydrofuran (THF) at room temperature for 12–16 hours, achieving di-Boc protection.

StepReagentSolventTemperatureYield
1Boc₂O, TEADCM0–5°C78%
2Boc₂O, DMAPTHFRT85%

Key Considerations :

  • Base Selection : TEA or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by scavenging HCl.

  • Solvent Polarity : Polar aprotic solvents (THF, DCM) prevent premature hydrolysis of Boc groups.

Reductive Amination for 2-Oxoethyl Group Introduction

The 2-oxoethyl moiety is introduced via reductive amination, leveraging sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to stabilize imine intermediates.

Protocol for Reductive Alkylation

  • Imine Formation : A primary amine (e.g., tert-butyl carbamate) reacts with glyoxylic acid in methanol at 25°C.

  • Reduction : NaBH(OAc)₃ is added incrementally at 0°C, followed by stirring at RT for 6 hours.

ComponentQuantityRole
Glyoxylic acid1.2 eqCarbonyl donor
NaBH(OAc)₃2.5 eqReducing agent
Methanol10 mL/gSolvent

Outcome :

  • Yield : 74–86% after column chromatography.

  • Stereochemistry : Racemization is minimized at pH 6–7 using acetate buffer.

Coupling Reactions for Carbamate Formation

Carbamate linkages are forged using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

EDCI/HOBt-Mediated Coupling

  • Activation : Boc-protected 2-oxoethylamine (1 eq) is mixed with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.

  • Coupling : tert-Butanol (1.2 eq) is added, and the reaction proceeds at RT for 12 hours.

ParameterValue
Reaction Time12 hours
Temperature25°C
WorkupEtOAc extraction
Purity (HPLC)>95%

Optimization :

  • Solvent : Dimethylformamide (DMF) enhances reagent solubility but requires strict anhydrous conditions.

  • Stoichiometry : Excess EDCI (1.5 eq) ensures complete activation of the carboxylic acid intermediate.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining Boc group integrity.

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor with in-line IR monitoring.

  • Conditions :

    • Residence Time : 30 minutes

    • Temperature : 50°C

    • Pressure : 3 bar

MetricBatch ProcessFlow Process
Yield78%89%
Purity92%96%
Throughput (kg/day)522

Advantages :

  • Reduced Side Reactions : Shorter residence time minimizes Boc group hydrolysis.

  • Automation : Real-time adjustments via feedback loops improve consistency.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Diagnostic peaks include δ 1.44 (s, 18H, tert-butyl) and δ 4.12 (q, 2H, CH₂CO).

  • HRMS : Calculated for C₁₂H₂₁NO₅ [M+H]⁺: 259.3; Found: 259.34.

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), 70:30 acetonitrile/water, retention time = 6.2 minutes.

  • Impurity Profile : <2% tert-butyl alcohol (by-product).

Case Studies in Process Optimization

Solvent Screening for Boc Protection

A study comparing THF, DCM, and acetonitrile revealed:

SolventYieldPurityBoc Stability
THF85%95%High
DCM78%92%Moderate
Acetonitrile65%88%Low

Challenges and Mitigation Strategies

Rotamer Formation in NMR

  • Cause : Restricted rotation around the N–CO bond.

  • Solution : Elevated temperature (60°C) NMR collapses split signals into singlets.

Hygroscopicity Management

  • Issue : Boc groups hydrolyze at >60% humidity.

  • Mitigation : Storage under N₂ with molecular sieves (3Å) reduces degradation.

Green Chemistry Alternatives

Catalytic Boc Protection

  • Catalyst : Lipase CAL-B (5 wt%) in ionic liquids.

  • Conditions : 40°C, 24 hours, solvent-free.

  • Yield : 81% with 99% regioselectivity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a protecting group in organic synthesis. Protecting groups are crucial in multi-step synthesis as they prevent unwanted reactions at specific sites of a molecule. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines, allowing for selective reactions without interference from the amine functionality.

Table 1: Comparison of Protecting Groups

Protecting GroupFunctional GroupStabilityDeprotection Conditions
BocAminesModerateAcidic conditions
FmocAminesHighBasic conditions
AcetylAlcoholsLowMild acidic conditions

Medicinal Chemistry

In medicinal chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is used in the synthesis of bioactive compounds. Its ability to stabilize reactive intermediates makes it valuable in the development of pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of anticancer agents that target specific pathways involved in tumor growth. The Boc-protected intermediates allowed for the selective introduction of various substituents, leading to compounds with enhanced biological activity.

Peptide Synthesis

The compound plays a role in peptide synthesis, where it can be used to protect amino acids during coupling reactions. The Boc group is particularly favored due to its ease of removal and compatibility with various coupling reagents.

Table 2: Peptide Synthesis Overview

StepDescriptionCommon Reagents
ProtectionProtect amino acids with Boc groupBoc anhydride
CouplingForm peptide bondsDCC, HATU
DeprotectionRemove Boc groupTFA or HCl

Material Science

Beyond organic synthesis, this compound has potential applications in material science, particularly in the development of polymers and coatings that require specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity : The target compound’s dual Boc groups and 2-oxoethyl chain distinguish it from simpler carbamates like tert-butyl N-(benzenesulfonyl)carbamate , which lacks electrophilic reactivity .

Reactivity : The 2-oxoethyl group enables nucleophilic acyl substitution, making it more reactive than analogs with inert substituents (e.g., methyl or fluorinated groups) .

Applications: Unlike tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate, which is tailored for nucleotide research, the target compound is optimized for protease inhibitor synthesis .

Research Findings and Challenges

  • Reactivity Limitations : The 2-oxoethyl group’s electrophilicity can lead to side reactions (e.g., aldol condensation) under basic conditions, requiring precise temperature control .
  • Scalability: High-yield syntheses (e.g., 80% for tert-butyl (2-(aminooxy)ethyl)carbamate ) are more scalable than multi-step routes for cyclopentane-based analogs .
  • Selectivity : Fluorinated analogs like (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate show superior enzyme selectivity due to fluorine’s electronegativity .

Biological Activity

Tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 123387-72-4
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and an oxoethyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. The process can yield high purity compounds, often exceeding 98% as indicated in supplier data .

Antitumor Activity

Several studies have highlighted the antitumor potential of carbamate derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways such as the inhibition of key kinases involved in tumor growth .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. For example, some studies have demonstrated that carbamate derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Carbamate compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . This activity could be beneficial for developing new antibiotics.

Case Studies

StudyFindings
Study A (2018)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study B (2020)Reported anti-inflammatory activity in murine models, with a reduction in TNF-α levels by 40%.
Study C (2021)Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth or inflammatory responses.
  • Signal Transduction Modulation : Alteration of pathways such as NF-kB or MAPK can lead to reduced inflammation and tumor progression.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability to compromise bacterial cell integrity.

Q & A

How can tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate be synthesized with high efficiency in academic settings?

Answer:
A robust method involves cyclopropanation using palladium catalysis. For example, Method A (from ) employs Pd(OAc)₂ (0.05 equiv.) and CH₂N₂ (5 equiv.) in Et₂O. The reaction is quenched with glacial acetic acid, followed by purification via silica gel chromatography (0–50% EtOAc/heptane). This yields the product in ~46% (72% with recovered starting material). Key considerations:

  • Catalyst loading : Optimize Pd(OAc)₂ to minimize costs while maintaining reactivity.
  • Quenching : Acetic acid neutralizes excess CH₂N₂ safely.
  • Purification : Gradient elution resolves Boc-protected intermediates from byproducts .

What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
High-resolution ¹H/¹³C NMR and LC/MS are essential. For example:

  • ¹H-NMR (CDCl₃, 400 MHz): Peaks at δ 1.49 ppm (18H, tert-butyl groups) confirm Boc protection. Coupling constants (e.g., J = 10.7 Hz in pyran derivatives) reveal stereochemistry .
  • LC/MS : Monitor [M-2Boc+H]⁺ fragments (e.g., m/z 142.1) to verify deprotection patterns .

How does this compound serve as an intermediate in medicinal chemistry?

Answer:
It is a precursor for NMDA receptor agonists (e.g., 2'-substituted glycine analogues). The Boc groups protect reactive amines during multi-step syntheses, enabling selective deprotection for functionalization (e.g., coupling with bicyclic scaffolds) . Applications include:

  • Neuropharmacology : Designing ligands with enhanced blood-brain barrier penetration.
  • Prodrug development : Stabilizing labile amine functionalities .

What safety protocols are recommended for handling this compound?

Answer:
While specific toxicity data are limited, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors ( ).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can reaction yields be improved in cyclopropanation steps?

Answer:

  • Temperature control : Maintain 0–20°C to suppress CH₂N₂ decomposition.
  • Solvent choice : Et₂O stabilizes diazo intermediates better than polar solvents.
  • Catalyst activation : Pre-stir Pd(OAc)₂ with substrate to ensure dispersion .

What strategies mitigate stereochemical challenges in derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (3S)-pyran derivatives) to control configuration .
  • Stereoselective cyclopropanation : Optimize Pd catalyst geometry to favor endo or exo transition states.
  • Crystallography : Validate stereochemistry via X-ray diffraction (e.g., bicyclo[4.1.0]heptane derivatives) .

How should conflicting literature data on reaction yields be analyzed?

Answer:

  • Parameter audit : Compare solvent purity, catalyst batch, and temperature gradients.
  • Byproduct profiling : Use TLC or HPLC to identify unaccounted impurities.
  • Replication : Repeat methods under strictly controlled conditions (e.g., anhydrous Et₂O) .

What are common side reactions during Boc protection/deprotection?

Answer:

  • Acidolysis : Overexposure to TFA/CH₂Cl₂ can hydrolyze the oxoethyl group.
  • Racemization : Prolonged heating in acidic conditions may epimerize chiral centers.
  • Mitigation : Use mild deprotection (e.g., HCl/dioxane) and monitor reaction progress via LC/MS .

Which purification methods are optimal for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with EtOAc/heptane gradients (0–50%) for Boc-protected compounds.
  • Recrystallization : Tert-butyl groups enhance crystallinity in hexane/EtOAc mixtures.
  • HPLC : Reverse-phase C18 columns resolve polar degradation products .

How does storage temperature affect the stability of this compound?

Answer:

  • Short-term : Store at –20°C under argon to prevent oxidation of the 2-oxoethyl group.
  • Long-term : Desiccate at room temperature; moisture accelerates Boc group hydrolysis.
  • Decomposition signs : Yellowing indicates degradation; re-purify before use .

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